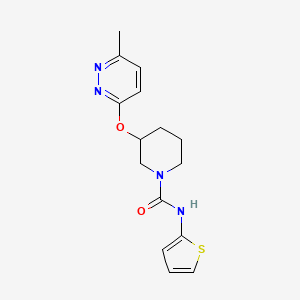

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core substituted with a 6-methylpyridazin-3-yloxy group and an N-linked thiophen-2-yl moiety. Its molecular formula is C₁₅H₁₇N₄O₂S, with a molecular weight of 323.39 g/mol.

Propriétés

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-11-6-7-13(18-17-11)21-12-4-2-8-19(10-12)15(20)16-14-5-3-9-22-14/h3,5-7,9,12H,2,4,8,10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHITOQDFZVBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridazine Moiety: The pyridazine group can be introduced via a nucleophilic substitution reaction using a suitable pyridazine derivative.

Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.

Reduction: Reduction reactions could be used to modify the pyridazine or thiophene groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit antiviral activity, particularly against HIV. For instance, derivatives of piperidine and thiophene have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The structural characteristics of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may confer similar properties, making it a candidate for further investigation in antiviral drug development .

Antibacterial Activity

The compound's potential antibacterial properties have not been extensively documented in the literature; however, related compounds within the same chemical class have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is often associated with enhanced antibacterial activity, suggesting that this compound could be evaluated for similar effects .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the compound's efficacy. The synthesis typically involves:

- Formation of the Piperidine Ring : Utilizing standard cyclization reactions.

- Substitution Reactions : Introducing the thiophene and pyridazine moieties through electrophilic aromatic substitution or nucleophilic addition methods.

- Final Modifications : Adjusting substituents to enhance biological activity.

Research into SAR has shown that modifications at specific positions on the piperidine or thiophene rings can significantly impact biological activity, suggesting avenues for further optimization .

Case Studies

Several studies have highlighted the importance of similar compounds in drug discovery:

- HIV Inhibitors : A study on 2,4,5-trisubstituted pyrimidines demonstrated promising anti-HIV activity, with specific derivatives showing lower EC50 values than existing treatments . This underscores the potential of exploring this compound in similar contexts.

- Antibacterial Agents : Investigations into imidazole derivatives revealed their effectiveness against resistant bacterial strains such as MRSA. The structural similarities suggest that our compound may also exhibit potent antibacterial properties, warranting empirical testing .

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors, among others.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Piperidine Carboxamides

Compound A : 3-[(5-Fluoropyrimidin-2-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide (MFCD: BK66808)

- Key Differences : Replaces the 6-methylpyridazine with a 5-fluoropyrimidine.

- Molecular Weight : 322.36 g/mol (C₁₄H₁₅FN₄O₂S).

- Implications : Fluorine’s electronegativity may enhance binding affinity to polar targets but reduce metabolic stability compared to the methyl group in the target compound .

Compound B : N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide

- Key Differences : Incorporates a trifluoromethylpyridinyloxy group and a methylidene linker.

- The trifluoromethyl group increases hydrophobicity and metabolic resistance .

Compound C : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Core Structure | Piperidine-carboxamide | Piperidine-carboxamide | Piperidine-carboxamide | Pyridazinone-acetamide |

| Heterocycle | Thiophen-2-yl | Thiophen-2-yl | Pyridazin-3-yl | 4-Bromophenyl |

| Key Substituent | 6-Methylpyridazin-3-yloxy | 5-Fluoropyrimidin-2-yloxy | CF₃-pyridinyloxy | Methylthio-benzyl |

| Molecular Weight | 323.39 g/mol | 322.36 g/mol | ~450 g/mol (estimated) | 455.34 g/mol |

| Bioactivity | Undisclosed | Undisclosed | FAAH inhibition | Undisclosed |

| Lipophilicity (cLogP) | ~2.5 (estimated) | ~2.3 | ~3.8 | ~3.2 |

Activité Biologique

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of derivatives that have shown promise in various pharmacological applications, including antitumor, anti-inflammatory, and antimicrobial activities.

The molecular formula of this compound is , with a molecular weight of approximately 332.42 g/mol. Its structure includes a piperidine ring substituted with a thiophene and a pyridazine moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound, particularly in the context of its derivatives. The following sections provide detailed insights into its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, pyrazole derivatives have been reported to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are crucial in various cancers .

A study involving the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that could improve treatment outcomes . This highlights the potential of this compound in cancer therapy.

Anti-inflammatory Activity

Compounds containing thiophene and pyridazine rings have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO). These activities suggest that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound class has also been explored. Pyrazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound could serve as a lead compound for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups (like thiophene and pyridazine) appears to enhance biological activity, while modifications on the piperidine ring can influence potency and selectivity against target enzymes or receptors.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized novel pyrazole carboxamides and evaluated their antitumor activity against breast cancer cell lines, demonstrating significant cytotoxic effects .

- Combination Therapy : Research on combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin revealed improved efficacy in resistant cancer cell lines, suggesting a promising avenue for treatment strategies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the piperidine-carboxamide core in compounds like 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide?

- Methodological Answer : The piperidine-carboxamide scaffold can be synthesized via nucleophilic substitution followed by coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxylate) are often used to stabilize the piperidine ring during functionalization. Deprotection with trifluoroacetic acid (TFA) and subsequent coupling with thiophen-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) is a common approach . Optimizing reaction conditions (e.g., solvent, temperature) is critical to achieving high yields.

Q. How can researchers resolve discrepancies in NMR data when characterizing substituted pyridazin-3-yloxy derivatives?

- Methodological Answer : Ambiguities in 1H/13C NMR assignments, particularly for pyridazine and thiophene moieties, can arise due to overlapping signals. Use 2D NMR techniques (COSY, HSQC, HMBC) to clarify connectivity. For example, in pyridazine derivatives, coupling constants and NOE correlations help distinguish between regioisomers. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What computational tools are recommended for predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, analogs of CGRP receptor antagonists (e.g., MK-0974) use similar scaffold optimizations to enhance binding .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridazine ring be achieved to avoid competing reactions?

- Methodological Answer : Regioselectivity in pyridazine derivatives is controlled by electronic and steric factors. For 6-methylpyridazin-3-yl derivatives, electrophilic substitution favors the 4-position due to methyl group activation. Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to direct functionalization . Monitor reactions with LC-MS to detect intermediates.

Q. What strategies mitigate low yields in multi-step syntheses involving thiophene-carboxamide coupling?

- Methodological Answer : Low yields often result from steric hindrance or poor solubility. Pre-activate the carboxamide using mixed anhydrides (e.g., ClCO2Et) or employ microwave-assisted synthesis to accelerate coupling. For thiophene derivatives, introducing electron-withdrawing groups (e.g., nitro) enhances reactivity . Purification via flash chromatography (silica gel) or preparative HPLC improves isolate purity .

Q. How do species-specific differences in receptor binding impact preclinical evaluation of this compound?

- Methodological Answer : Species divergence in receptor homology (e.g., CGRP receptors) necessitates cross-species assays. For example, MK-0974 shows >1500-fold lower affinity for rat vs. human CGRP receptors. Use transgenic models or homology-mutated receptors to validate target engagement. In vitro assays (e.g., cAMP inhibition in HEK293 cells) bridge species gaps .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.